molecular formula C12H16O5 B3025939 (1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one

(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one

Cat. No.: B3025939
M. Wt: 240.25 g/mol
InChI Key: OUGZTEBDFKLHPZ-ULHKAFAUSA-N
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Description

Acremine I is a fungal metabolite originally isolated from Acremonium byssoides. It inhibits germination of P. viticola sporangia by 23.2 and 32.8% when used at concentrations of 0.5 and 1 mM, respectively.

Scientific Research Applications

One study detailed the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones, facilitating the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses, which are significant in the field of carbohydrate chemistry (Cossy et al., 1995). Another research highlighted the stereoselective synthesis of conduramines and aminocyclitol derivatives, showcasing the versatility of these compounds in synthesizing structurally complex molecules (Jotterand & Vogel, 1998).

Enzymatic Applications and Derivative Synthesis

The compound and its analogs have also been utilized in enzymatic reactions and the synthesis of novel derivatives. For instance, enzymatic desymmetrization was employed to obtain novel precursors of long chain polyketides, demonstrating the compound's utility in enzymatic processes (Coste & Gerber‐Lemaire, 2005). Furthermore, the compound was used in the synthesis of novel carbocyclic nucleoside analogues, which are of great interest in medicinal chemistry (Hřebabecký et al., 2009).

Stereochemistry and Chemical Rearrangements

Research has also delved into understanding the stereochemistry and exploring the chemical rearrangements involving these compounds. A study described the base-induced bridge cleavage of 1,5-dimethyl-7-oxabicyclo[2.2.1]hept-5-ene systems, highlighting a novel and efficient process for obtaining hydroxy dienes and functionalized vinyl oxiranes (Arjona et al., 1995). Additionally, skeletal rearrangements of cis-(-)-7,8-epoxycarveol derivatives promoted by triethylsilyl trifluoromethanesulfonate were explored, further underscoring the structural versatility of these compounds (Torosyan et al., 2011).

Properties

IUPAC Name

(1R,5R,6R)-5-hydroxy-4-[(2S,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3/t7-,8+,9-,10+,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGZTEBDFKLHPZ-ULHKAFAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(O1)C(C(=CC2=O)C3C(O3)C(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H](O1)[C@@H](C(=CC2=O)[C@H]3[C@H](O3)C(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one
Reactant of Route 2
Reactant of Route 2
(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one
Reactant of Route 3
(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one
Reactant of Route 4
Reactant of Route 4
(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one
Reactant of Route 5
(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one
Reactant of Route 6
(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one

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